

# Avadomide Hydrochloride (CC-122): A Review of Dosing Schedules in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers and Drug Development Professionals

Avadomide (CC-122) is a novel cereblon E3 ligase modulator (CELMoD) agent with potent immunomodulatory and direct antitumor activities.[1] Its mechanism of action involves binding to the cereblon E3 ubiquitin ligase complex, which leads to the degradation of hematopoietic transcription factors Aiolos and Ikaros.[2][3] This degradation results in apoptosis of malignant B cells and activation of T cells.[2] Clinical development of Avadomide has explored various dosing schedules to optimize its therapeutic index, balancing efficacy with manageable toxicity, primarily neutropenia.[1][4] These application notes provide a detailed overview of the dosing schedules for **Avadomide hydrochloride** in key clinical trials, including monotherapy and combination regimens.

## **Monotherapy Dosing Schedules**

Initial clinical development of Avadomide focused on establishing a safe and effective monotherapy dosing regimen. A first-in-human, phase I study (NCT01421524) in patients with advanced solid tumors and hematologic malignancies established the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) for continuous daily dosing.[5][6] However, to mitigate dose-limiting toxicities like neutropenia, intermittent dosing schedules were investigated.[1][4]



| Clinical Trial<br>Identifier         | Patient<br>Population                                                               | Dose Levels<br>Explored | Dosing<br>Schedule                                    | Key Findings                                                                    |
|--------------------------------------|-------------------------------------------------------------------------------------|-------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------|
| CC-122-ST-001<br>(NCT01421524)       | Advanced Solid<br>Tumors, Non-<br>Hodgkin<br>Lymphoma<br>(NHL), Multiple<br>Myeloma | 0.5 mg - 3.5 mg         | Continuous<br>(once daily)                            | MTD: 3.0 mg;<br>Non-Tolerated<br>Dose (NTD): 3.5<br>mg.[5][6]                   |
| CC-122-ST-001<br>(Dose<br>Expansion) | Relapsed/Refract<br>ory (R/R) Diffuse<br>Large B-cell<br>Lymphoma<br>(DLBCL)        | 3 mg, 4 mg, 5<br>mg     | Intermittent (5<br>days on/2 days<br>off; 21/28 days) | Intermittent 5/7-day schedule improved tolerability and reduced neutropenia.[1] |
| CC-122-ST-002<br>(NCT02509039)       | Advanced Solid<br>Tumors or NHL<br>(Japanese<br>patients)                           | 2 mg, 3 mg, 4<br>mg     | Intermittent (5<br>consecutive days<br>per week)      | RP2D<br>established at 3<br>mg on a 5/7 day<br>schedule.[7]                     |

## **Combination Therapy Dosing Schedules**

Avadomide has been evaluated in combination with various agents, including monoclonal antibodies and chemotherapy, to enhance its antitumor activity. These studies have adapted the dosing schedule to manage overlapping toxicities and optimize the synergistic effects of the combined therapies.

## **Combination with Rituximab**

The combination of Avadomide with the anti-CD20 monoclonal antibody rituximab has been explored in patients with R/R DLBCL and follicular lymphoma (FL).



| Clinical Trial<br>Identifier              | Patient<br>Population | Avadomide<br>Dose | Avadomide<br>Schedule                     | Rituximab<br>Dose and<br>Schedule                                                                           | Key Findings                                                             |
|-------------------------------------------|-----------------------|-------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| CC-122-<br>DLBCL-001<br>(NCT020314<br>19) | R/R DLBCL,<br>FL      | 3 mg              | Intermittent (5<br>days on/2<br>days off) | 375 mg/m² IV<br>on Day 8 of<br>Cycle 1, Day<br>1 of Cycles 2-<br>6, and then<br>every third<br>cycle.[2][8] | The combination was well-tolerated with promising antitumor activity.[2] |

### **Combination with R-CHOP**

For newly diagnosed DLBCL, Avadomide has been studied in combination with the standard R-CHOP immunochemotherapy regimen.

| Clinical Trial                            | Patient                                   | Avadomide           | Avadomide                                                                                                 | R-CHOP                                     | Key Findings                                                                                           |
|-------------------------------------------|-------------------------------------------|---------------------|-----------------------------------------------------------------------------------------------------------|--------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Identifier                                | Population                                | Dose Levels         | Schedule                                                                                                  | Schedule                                   |                                                                                                        |
| CC-122-<br>DLBCL-002<br>(NCT032832<br>02) | Newly<br>Diagnosed<br>DLBCL (IPI 3-<br>5) | 1 mg, 2 mg, 3<br>mg | Days 1-5 & 8-<br>12 of a 21-<br>day cycle (2/3<br>weeks) or<br>Days 1-5, 8-<br>12, & 15-19<br>(3/3 weeks) | Standard R-<br>CHOP-21 for<br>6 cycles.[9] | Recommend ed Phase 2 dose of Avadomide was 3 mg for 2/3 weeks. The combination was well- tolerated.[9] |

### **Combination with Obinutuzumab**

The combination with the glycoengineered anti-CD20 monoclonal antibody obinutuzumab was investigated in patients with relapsed or refractory B-cell non-Hodgkin lymphoma.



| Clinical Trial<br>Identifier            | Patient<br>Population | Avadomide<br>Dose Levels             | Avadomide<br>Schedule                     | Obinutuzum<br>ab Dose and<br>Schedule                                               | Key Findings                                                        |
|-----------------------------------------|-----------------------|--------------------------------------|-------------------------------------------|-------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| CC-122-NHL-<br>001<br>(NCT024172<br>85) | R/R B-cell<br>NHL     | 1.0 mg, 2.0<br>mg, 3.0 mg,<br>4.0 mg | Intermittent (5<br>days on/2<br>days off) | 1000 mg IV<br>on Days 2, 8,<br>15 of Cycle 1<br>and Day 1 of<br>Cycles 2-8.<br>[10] | RP2D of<br>Avadomide<br>was 3.0 mg<br>on a 5/7-day<br>schedule.[10] |

## **Experimental Protocols**

The clinical trials cited employed a standard 3+3 dose-escalation design to determine the MTD and RP2D.[3][5][6]

Dose Escalation and DLT Evaluation:

- Patients were enrolled in cohorts of 3-6.
- Dose-limiting toxicities (DLTs) were typically evaluated during the first cycle of treatment.
- If no DLTs were observed in the initial 3 patients, the next cohort was enrolled at a higher dose level.
- If one DLT occurred, the cohort was expanded to 6 patients.
- The MTD was defined as the dose level below the non-tolerated dose (NTD), where ≥2 of 6
  patients experienced a DLT.[3][5][6]

Dose Reductions and Interruptions:

- Dose reductions for Avadomide were permitted in cases of toxicity.[2][8]
- Treatment could be interrupted and resumed at a lower dose level upon recovery to Grade
   ≤1 toxicity.[3]
- A specified number of dose reductions were allowed before treatment discontinuation.[3]



# Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page

Caption: Avadomide's mechanism of action via the Cereblon E3 ligase complex.





Click to download full resolution via product page

Caption: A generalized workflow for a Phase I dose-escalation clinical trial of Avadomide.

### Methodological & Application





### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib study of avadomide (CC-122) in combination with rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma and follicular lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib study of combinations of avadomide (CC-122), CC-223, CC-292, and rituximab in patients with relapsed/refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Systems Pharmacology Modeling of Avadomide-Induced Neutropenia Enables Virtual Clinical Dose and Schedule Finding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I, multicenter, dose-escalation study of avadomide in adult Japanese patients with advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Phase I/II study of avadomide (CC-122) in combination with R-CHOP for newly diagnosed DLBCL. ASCO [asco.org]
- 10. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avadomide Hydrochloride (CC-122): A Review of Dosing Schedules in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605696#avadomide-hydrochloride-dosing-schedules-in-clinical-trials]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com